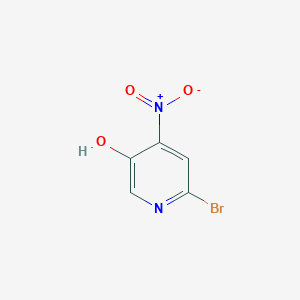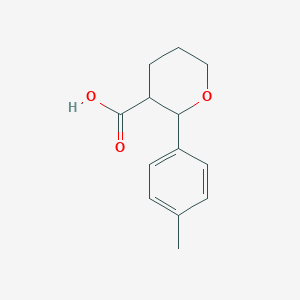
6-Bromo-4-nitropyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-nitropyridin-3-ol is a chemical compound with the molecular formula C5H3BrN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both bromine and nitro groups on the pyridine ring makes this compound highly reactive and useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-nitropyridin-3-ol typically involves the nitration of 6-bromo-3-hydroxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-nitropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Substitution: 6-Amino-4-nitropyridin-3-ol, 6-Thio-4-nitropyridin-3-ol.
Reduction: 6-Bromo-4-aminopyridin-3-ol.
Oxidation: 6-Bromo-4-nitropyridin-3-one.
Applications De Recherche Scientifique
6-Bromo-4-nitropyridin-3-ol is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-nitropyridin-3-ol involves its interaction with specific molecular targets. The nitro group is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. This property is exploited in various chemical reactions to achieve selective transformations. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-nitropyridin-3-ol
- 4-Bromo-3-nitropyridin-2-ol
- 5-Bromo-3-nitropyridin-2-ol
Uniqueness
6-Bromo-4-nitropyridin-3-ol is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it valuable for specific applications in chemical synthesis and research .
Propriétés
Formule moléculaire |
C5H3BrN2O3 |
|---|---|
Poids moléculaire |
218.99 g/mol |
Nom IUPAC |
6-bromo-4-nitropyridin-3-ol |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-1-3(8(10)11)4(9)2-7-5/h1-2,9H |
Clé InChI |
OFKNGMSQFCIIBM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Br)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13153546.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide](/img/structure/B13153551.png)


![5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5'-methyl-[2,2'-bithiazole]-4-carboxamide](/img/structure/B13153561.png)

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid](/img/structure/B13153566.png)


![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)
